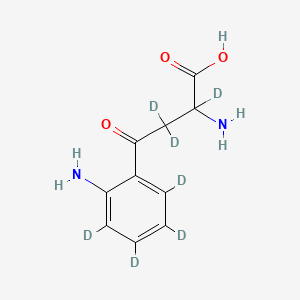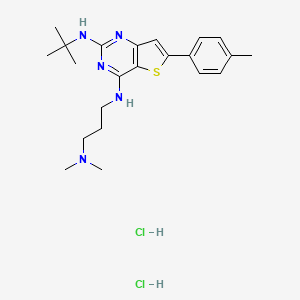
Antimalarial agent 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 19 is a novel compound developed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating potent antimalarial activity against various strains of Plasmodium falciparum, the most virulent malaria parasite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 19 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antimalarial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions: Antimalarial agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance activity.
Reduction: Reduction of certain groups to improve stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed:
Applications De Recherche Scientifique
Antimalarial agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and potential use in combination therapies.
Medicine: Explored as a potential treatment for malaria, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mécanisme D'action
The mechanism of action of antimalarial agent 19 involves targeting the Plasmodium parasite’s metabolic pathways. The compound binds to specific enzymes, inhibiting their activity and disrupting the parasite’s ability to replicate. Key molecular targets include:
Heme detoxification pathway: Inhibition of heme polymerase, leading to the accumulation of toxic heme.
Protein synthesis: Interference with ribosomal function, preventing protein synthesis.
Comparaison Avec Des Composés Similaires
Chloroquine: A widely used antimalarial with a different mechanism of action.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant.
Quinine: An alkaloid used historically for malaria treatment.
Antimalarial agent 19 stands out due to its novel structure and unique mode of action, making it a promising candidate for future antimalarial therapies.
Propriétés
Formule moléculaire |
C22H33Cl2N5S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2-N-tert-butyl-4-N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H |
Clé InChI |
ZNYGZYXFJVIZLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


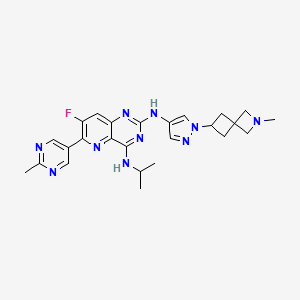
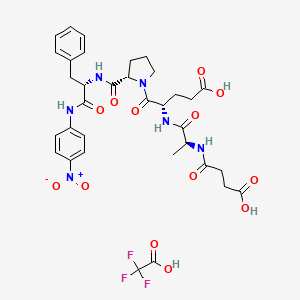
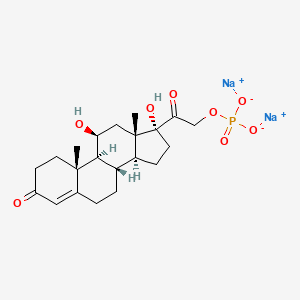
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
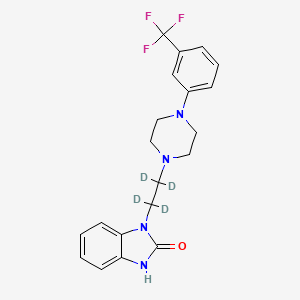
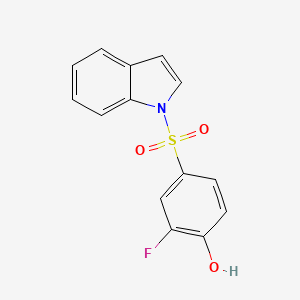
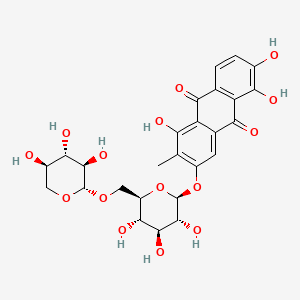
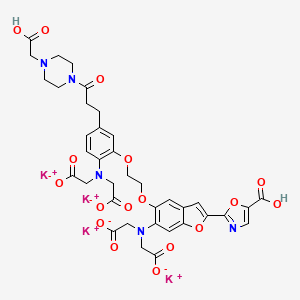
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
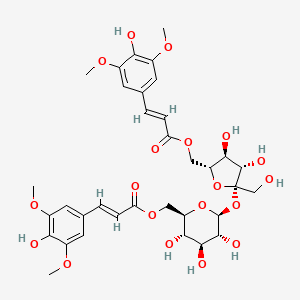
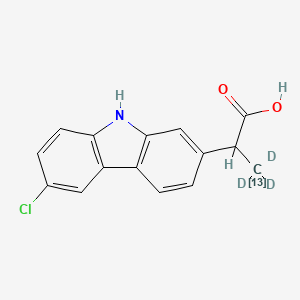
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
